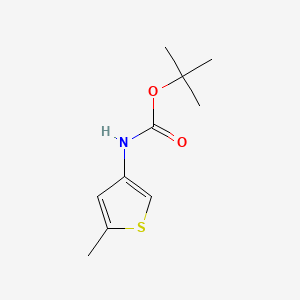

tert-Butyl (5-methylthiophen-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

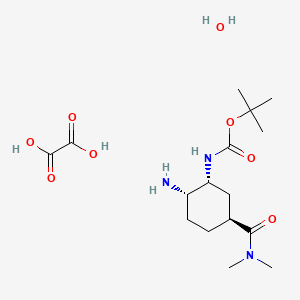

“tert-Butyl (5-methylthiophen-3-yl)carbamate” is a chemical compound with the CAS Number: 1251734-12-9 . It has a molecular weight of 213.3 . The IUPAC name for this compound is tert-butyl 5-methyl-3-thienylcarbamate . It is a solid substance .

Molecular Structure Analysis

The InChI code for “tert-Butyl (5-methylthiophen-3-yl)carbamate” is 1S/C10H15NO2S/c1-7-5-8(6-14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3, (H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“tert-Butyl (5-methylthiophen-3-yl)carbamate” is a solid substance . It should be stored in a dark place, sealed in dry, at a temperature of 2-8C .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Hydrogen Bond Analysis

A study on carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, revealed the role of hydrogen bonds in assembling molecules into a three-dimensional architecture. The interplay of strong and weak hydrogen bonds, such as N-H⋯O and C-H⋯π, was highlighted, emphasizing their contribution to the molecular structure and interactions (Das et al., 2016).

Halogen Bond Influences in Crystal Structures

The influence of halogen bonds alongside hydrogen bonds in the crystal structures of tert-butyl carbamate derivatives was demonstrated. This study showcases how these interactions contribute to the stability and arrangement of molecules in the solid state, providing insight into the structural dynamics of similar carbamate compounds (Baillargeon et al., 2017).

Stereoselective Syntheses for Protease Inhibitors

Research into the enantioselective synthesis of tert-butyl carbamate derivatives for potential use in novel protease inhibitors has been conducted. This work underlines the importance of precise stereochemical control in the synthesis of biologically active compounds, opening pathways for the development of therapeutic agents (Ghosh et al., 2017).

Substitution Reactions and Derivative Synthesis

Studies on the substitution reactions of tert-butyl (5-methylthiophen-3-yl)carbamate have provided methodologies for the synthesis of thiophenecarboxylic acids and other derivatives. These reactions are crucial for the generation of new compounds with potential applications in various fields of chemistry and materials science (Gol'dfarb & Konstantinov, 1958).

Safety And Hazards

The compound has been classified with the signal word “Warning” and the hazard statement H302 . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

tert-butyl N-(5-methylthiophen-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-7-5-8(6-14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPISFZPXVBJCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856409 |

Source

|

| Record name | tert-Butyl (5-methylthiophen-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-methylthiophen-3-yl)carbamate | |

CAS RN |

1251734-12-9 |

Source

|

| Record name | tert-Butyl (5-methylthiophen-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxaspiro[2.5]oct-4-ene,6-(1-methylethyl)-,(3S-trans)-(9CI)](/img/no-structure.png)

![[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B592095.png)